REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:7])[C:4]([OH:6])=[O:5].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.Cl>[OH-].[Na+]>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][CH:3]([OH:7])[C:4]([OH:6])=[O:5])=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)O)O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting white crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot water
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the product, 3-(p-chlorophenoxy)-lactic acid
|
Type
|
CUSTOM
|
Details
|
was collected as clear crystals, 0.7 g, m.p. 135° to 136° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OCC(C(=O)O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |